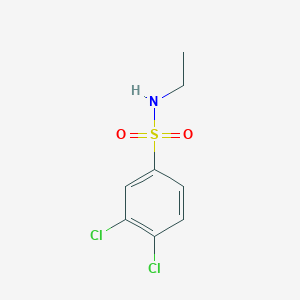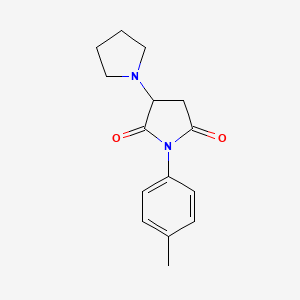
2-fluoro-4-(5-octyl-2-pyridinyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-4-(5-octyl-2-pyridinyl)phenol, also known as AP39, is a novel compound that has gained attention in scientific research due to its potential therapeutic benefits. AP39 is a mitochondria-targeted hydrogen sulfide donor, which means it can release hydrogen sulfide specifically to the mitochondria in cells. Hydrogen sulfide is a gasotransmitter that has been shown to have various physiological effects, including anti-inflammatory, anti-oxidative, and cytoprotective properties. AP39 has been synthesized using a unique method, and its mechanism of action and potential applications have been studied extensively.
Mecanismo De Acción
2-fluoro-4-(5-octyl-2-pyridinyl)phenol releases hydrogen sulfide specifically to the mitochondria in cells. Hydrogen sulfide has been shown to modulate various signaling pathways in cells, including the regulation of mitochondrial respiration, oxidative stress, and inflammation. 2-fluoro-4-(5-octyl-2-pyridinyl)phenol has been shown to increase mitochondrial respiration and reduce oxidative stress in cells. Furthermore, 2-fluoro-4-(5-octyl-2-pyridinyl)phenol has been shown to activate the Nrf2 pathway, which is a key regulator of antioxidant defense and cytoprotection.
Biochemical and Physiological Effects
2-fluoro-4-(5-octyl-2-pyridinyl)phenol has been shown to have various biochemical and physiological effects in cells and animal models. It has been shown to increase ATP production and improve mitochondrial function in cells. 2-fluoro-4-(5-octyl-2-pyridinyl)phenol has also been shown to reduce oxidative stress and inflammation in cells and animal models. Furthermore, 2-fluoro-4-(5-octyl-2-pyridinyl)phenol has been shown to have cytoprotective effects in various organs, including the heart, brain, and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-fluoro-4-(5-octyl-2-pyridinyl)phenol has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. 2-fluoro-4-(5-octyl-2-pyridinyl)phenol is also water-soluble, which makes it easy to administer to cells and animals. However, there are some limitations to using 2-fluoro-4-(5-octyl-2-pyridinyl)phenol in lab experiments. It is a novel compound, and its long-term safety has not been fully established. Furthermore, the optimal dosing and administration of 2-fluoro-4-(5-octyl-2-pyridinyl)phenol in various disease models have not been fully determined.
Direcciones Futuras
There are several future directions for research on 2-fluoro-4-(5-octyl-2-pyridinyl)phenol. One potential avenue is the investigation of its therapeutic potential in various disease models, including neurodegenerative diseases, cardiovascular diseases, and renal diseases. Furthermore, the optimization of dosing and administration of 2-fluoro-4-(5-octyl-2-pyridinyl)phenol in these disease models is an important area of research. Another potential avenue is the investigation of the long-term safety of 2-fluoro-4-(5-octyl-2-pyridinyl)phenol, including its potential effects on mitochondrial function and cellular metabolism. Finally, the development of novel hydrogen sulfide donors that have improved pharmacokinetic properties and therapeutic potential is an important area of research.
Conclusion
In conclusion, 2-fluoro-4-(5-octyl-2-pyridinyl)phenol is a novel compound that has gained attention in scientific research due to its potential therapeutic benefits. It is a mitochondria-targeted hydrogen sulfide donor that has been shown to have anti-inflammatory, anti-oxidative, and cytoprotective properties. 2-fluoro-4-(5-octyl-2-pyridinyl)phenol has been synthesized using a unique method, and its mechanism of action and potential applications have been studied extensively. Future research on 2-fluoro-4-(5-octyl-2-pyridinyl)phenol will likely focus on its therapeutic potential in various disease models, as well as its long-term safety and the development of novel hydrogen sulfide donors.
Métodos De Síntesis
2-fluoro-4-(5-octyl-2-pyridinyl)phenol is synthesized using a multi-step process that involves the reaction of 2-fluoro-4-nitrophenol with 5-octyl-2-pyridinecarboxylic acid, followed by reduction and deprotection reactions. The final product is a white powder that is soluble in water and organic solvents. This synthesis method has been optimized to produce high yields of pure 2-fluoro-4-(5-octyl-2-pyridinyl)phenol.
Aplicaciones Científicas De Investigación
2-fluoro-4-(5-octyl-2-pyridinyl)phenol has been studied extensively for its potential therapeutic benefits in various disease models. It has been shown to have anti-inflammatory effects in models of sepsis, acute lung injury, and colitis. 2-fluoro-4-(5-octyl-2-pyridinyl)phenol has also been shown to have anti-oxidative effects in models of ischemia-reperfusion injury and neurodegenerative diseases. Furthermore, 2-fluoro-4-(5-octyl-2-pyridinyl)phenol has been shown to have cytoprotective effects in models of myocardial infarction, stroke, and renal injury. These studies suggest that 2-fluoro-4-(5-octyl-2-pyridinyl)phenol may have broad therapeutic potential in various disease states.
Propiedades
IUPAC Name |
2-fluoro-4-(5-octylpyridin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FNO/c1-2-3-4-5-6-7-8-15-9-11-18(21-14-15)16-10-12-19(22)17(20)13-16/h9-14,22H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTLVJLGYNZTHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CN=C(C=C1)C2=CC(=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(m-Fluoro-p-hydroxyphenyl)-5-octylpyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate](/img/structure/B5129858.png)
![2-{4-[2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine](/img/structure/B5129861.png)


![4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5129884.png)

![N-cyclopropyl-4-methoxy-2-{[1-(4,4,4-trifluorobutyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129896.png)
![3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-cyclopentylpropanamide](/img/structure/B5129898.png)

![9-[2-(4-methyl-2-nitrophenoxy)ethyl]-9H-carbazole](/img/structure/B5129906.png)
![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5129913.png)
![5-(4-chlorophenyl)-1-[(3,4-dimethoxyphenyl)acetyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5129938.png)
![N-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)ethanamine](/img/structure/B5129939.png)